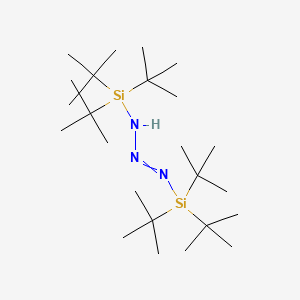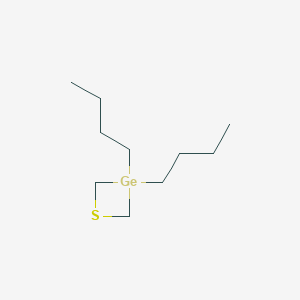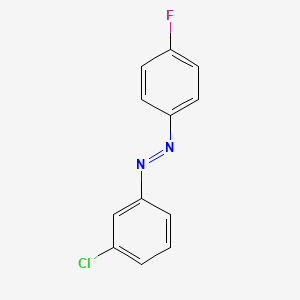
1,3-Bis(tri-tert-butylsilyl)triaz-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(tri-tert-butylsilyl)triaz-1-ene is a compound that belongs to the class of triazene derivatives. Triazenes are known for their unique structural properties and potential applications in various fields of chemistry and materials science. The presence of tri-tert-butylsilyl groups in this compound enhances its stability and reactivity, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(tri-tert-butylsilyl)triaz-1-ene can be synthesized through a series of chemical reactions involving the formation of triazene and subsequent silylation. One common method involves the reaction of a triazene precursor with tri-tert-butylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reagents to maintain product purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(tri-tert-butylsilyl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazene moiety can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of new triazene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(tri-tert-butylsilyl)triaz-1-ene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 1,3-Bis(tri-tert-butylsilyl)triaz-1-ene involves its ability to interact with various molecular targets. The triazene moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The tri-tert-butylsilyl groups enhance the compound’s stability and facilitate its interactions with specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(tri-tert-butylsilyl)triaz-2-ene: Similar in structure but with different reactivity and stability.
1,3-Bis(trimethylsilyl)triaz-1-ene: Contains trimethylsilyl groups instead of tri-tert-butylsilyl groups, leading to different chemical properties.
1,3-Bis(tri-tert-butylsilyl)triaz-3-ene: Another structural isomer with distinct reactivity.
Uniqueness
1,3-Bis(tri-tert-butylsilyl)triaz-1-ene is unique due to the presence of tri-tert-butylsilyl groups, which provide enhanced stability and reactivity compared to other triazene derivatives. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
88211-13-6 |
|---|---|
Molekularformel |
C24H55N3Si2 |
Molekulargewicht |
441.9 g/mol |
IUPAC-Name |
2-[ditert-butyl-(2-tritert-butylsilyliminohydrazinyl)silyl]-2-methylpropane |
InChI |
InChI=1S/C24H55N3Si2/c1-19(2,3)28(20(4,5)6,21(7,8)9)26-25-27-29(22(10,11)12,23(13,14)15)24(16,17)18/h1-18H3,(H,26,27) |
InChI-Schlüssel |
YYVVAZYHSZNCQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)NN=N[Si](C(C)(C)C)(C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)



![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
![1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14385281.png)
![Trimethyl[3-(phenylsulfanyl)heptyl]silane](/img/structure/B14385286.png)
![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)

![1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14385293.png)
![1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B14385294.png)

![Di[1,1'-biphenyl]-4-yl phenylphosphonate](/img/structure/B14385300.png)
